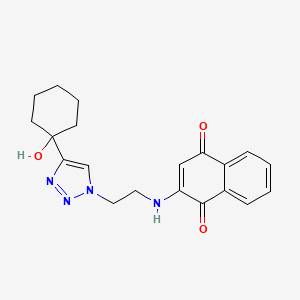
Antimalarial agent 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimalarial agent 26 is a compound used in the treatment and prevention of malaria, a life-threatening disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the malaria parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 26 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic routes often employ reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Antimalarial agent 26 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
Antimalarial agent 26 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on the life cycle of malaria parasites and the development of resistance mechanisms.
Medicine: Investigated for its potential to treat other parasitic infections and its role in combination therapies for malaria.
Industry: Utilized in the development of new antimalarial formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Antimalarial agent 26 involves targeting specific molecular pathways within the malaria parasite. This compound interferes with the parasite’s ability to metabolize heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme derivatives that ultimately kill the parasite. Additionally, this compound may disrupt other essential processes within the parasite, such as protein synthesis and DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Antimalarial agent 26 include:
Chloroquine: A widely used antimalarial drug that also targets heme metabolism.
Artemisinin: A potent antimalarial derived from the sweet wormwood plant, known for its rapid action against malaria parasites.
Mefloquine: Another antimalarial that targets multiple stages of the parasite’s life cycle.
Uniqueness
This compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy and reduced resistance development compared to other antimalarial drugs. Its ability to target multiple pathways within the parasite makes it a valuable addition to the arsenal of antimalarial agents.
Propiedades
Fórmula molecular |
C20H22N4O3 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[2-[4-(1-hydroxycyclohexyl)triazol-1-yl]ethylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H22N4O3/c25-17-12-16(19(26)15-7-3-2-6-14(15)17)21-10-11-24-13-18(22-23-24)20(27)8-4-1-5-9-20/h2-3,6-7,12-13,21,27H,1,4-5,8-11H2 |
Clave InChI |
FFVDEQGIDNRKDS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CN(N=N2)CCNC3=CC(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


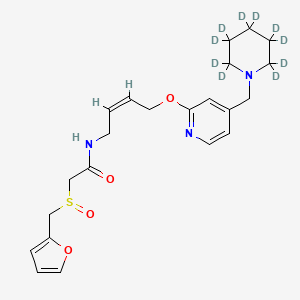
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
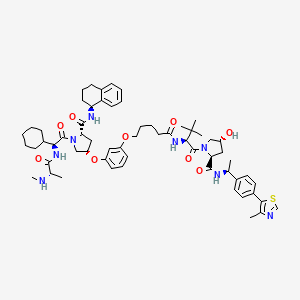
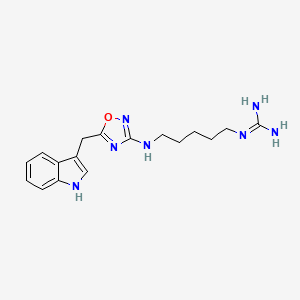
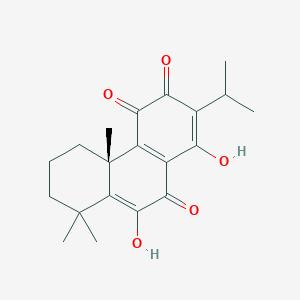
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)
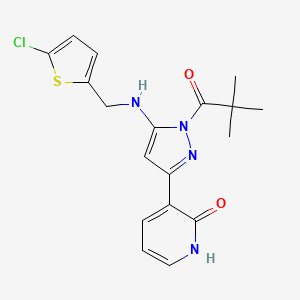
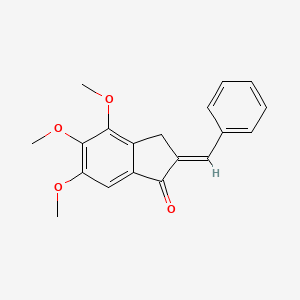


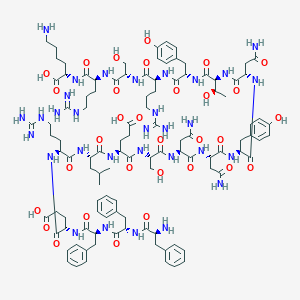
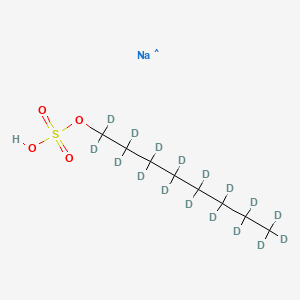
![[4-(3,5-Dimethoxyphenyl)piperazin-1-yl]-(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B12404663.png)
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
